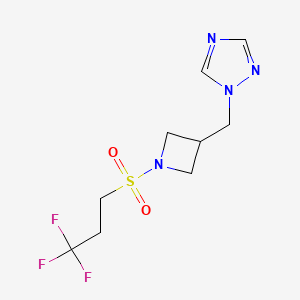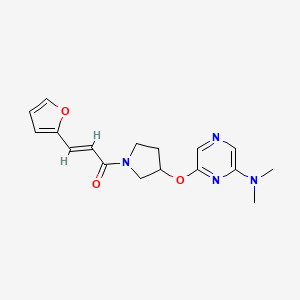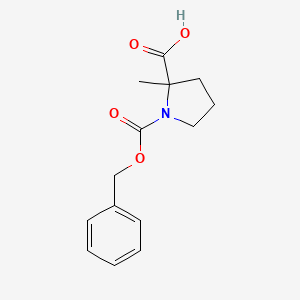
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid
概要
説明
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid is a chemical compound with the CAS number 63427-91-8 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid is C14H17NO4 . The InChI code is 1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) . The molecular weight is 263.29 .科学的研究の応用
Stereochemistry and Synthesis Applications
Procopiou et al. (2016) discuss the determination of the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol using vibrational circular dichroism, which was further confirmed by chemical synthesis. This study exemplifies the use of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid derivatives in stereochemical determinations and synthetic applications, providing insights into the compound's structural implications in organic synthesis (Procopiou et al., 2016).
Pharmaceutical Degradation
García-Espinoza et al. (2018) explored the electrochemical degradation of Carbamazepine (CBZ), a pharmaceutical compound, highlighting the efficiency of electrocatalytically generated active chlorine in CBZ degradation. Although the focus is on Carbamazepine, the implications for understanding the degradation pathways of similar compounds are significant, offering a basis for environmental remediation techniques (García-Espinoza et al., 2018).
Material Science and Polymer Studies
Kanto et al. (2019) synthesized and characterized anionic, zwitterionic, and cationic lysine-based block copolymers with a thermoresponsive segment by the reversible addition-fragmentation chain transfer polymerization of N-acryloyl-N-carbobenzoxy-l-lysine. This study demonstrates the potential of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid derivatives in the development of novel materials with potential biomedical applications (Kanto et al., 2019).
Environmental Chemistry and Biodegradation
Singh et al. (2019) investigated the biodegradation of Carbendazim (CBZ), focusing on its removal using biological methods. The study identifies bacterial strains capable of utilizing CBZ, emphasizing the importance of sustainable and eco-friendly methods for the degradation of pharmaceutical compounds in agricultural soils (Singh et al., 2019).
作用機序
Safety and Hazards
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)
![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)


![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)
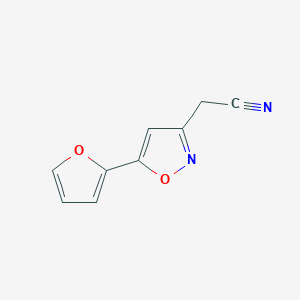
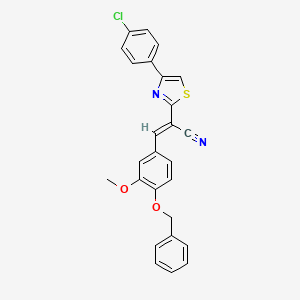
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)

